molecular formula C9H4BrClFN B1399136 4-Bromo-7-chloro-6-fluoroisoquinoline CAS No. 1375302-35-4

4-Bromo-7-chloro-6-fluoroisoquinoline

Cat. No.: B1399136
CAS No.: 1375302-35-4
M. Wt: 260.49 g/mol
InChI Key: LFSNMZKTWDLKEC-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-6-fluoroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines.

Preparation Methods

The synthesis of 4-Bromo-7-chloro-6-fluoroisoquinoline involves several steps, typically starting with the preparation of the isoquinoline core. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-7-chloro-6-fluoroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include Selectfluor®, acetonitrile, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-7-chloro-6-fluoroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as a chemotherapeutic agent and its role in drug development.

    Environmental Research: The compound is used in studies related to environmental pollutants and their effects.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-7-chloro-6-fluoroisoquinoline can be compared with other similar compounds, such as:

  • 4-Bromo-6-chloro-7-fluoroisoquinoline
  • 4-Chloro-7-bromo-6-fluoroisoquinoline
  • 6-Bromo-4-chloro-7-fluoroisoquinoline

These compounds share similar structural features but differ in the positioning of the halogen atoms, which can lead to variations in their chemical properties and reactivity .

Properties

IUPAC Name

4-bromo-7-chloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-7-4-13-3-5-1-8(11)9(12)2-6(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSNMZKTWDLKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=C(C2=CC(=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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